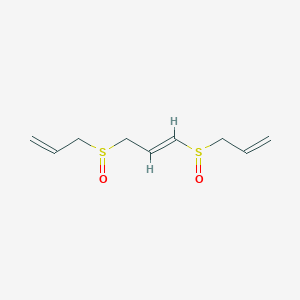
1-Propene, 1,3-bis(2-propenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,3-bis(2-propenylsulfinyl)-, also known as allicin, is a sulfur-containing compound found in garlic. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties. Allicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is complex and not fully understood. It is believed that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the membrane integrity of microorganisms. Allicin also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate various signaling pathways involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and anticancer properties.
Biochemische Und Physiologische Effekte
Allicin has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- can lower blood pressure, reduce cholesterol levels, and improve blood flow, which may be beneficial in the prevention and treatment of cardiovascular disease. Allicin has also been found to have anticancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate the immune system, which may be beneficial in the prevention and treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Allicin has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has a wide range of potential therapeutic applications, making it a versatile tool for studying various diseases and conditions.
However, there are also limitations to using 1-Propene, 1,3-bis(2-propenylsulfinyl)- in lab experiments. The stability of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is a major concern, as it is highly reactive and can degrade quickly. This can make it difficult to accurately measure 1-Propene, 1,3-bis(2-propenylsulfinyl)- concentrations and ensure consistent results. Additionally, the variability in the composition of garlic extracts can make it difficult to standardize experiments and compare results across studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-Propene, 1,3-bis(2-propenylsulfinyl)-. One area of interest is the development of 1-Propene, 1,3-bis(2-propenylsulfinyl)--based therapies for the prevention and treatment of infectious diseases, such as antibiotic-resistant infections. Another area of interest is the potential use of 1-Propene, 1,3-bis(2-propenylsulfinyl)- as a chemopreventive agent in cancer therapy. Additionally, further research is needed to better understand the mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
Allicin can be synthesized by crushing fresh garlic or by extracting it from garlic powder. The synthesis of 1-Propene, 1,3-bis(2-propenylsulfinyl)- involves the enzymatic reaction of alliin, a sulfur-containing amino acid, with the enzyme alliinase, which is present in garlic. This reaction results in the formation of 1-Propene, 1,3-bis(2-propenylsulfinyl)-, which is responsible for the characteristic odor and taste of garlic.
Wissenschaftliche Forschungsanwendungen
Allicin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exhibits antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the prevention and treatment of cardiovascular disease, cancer, and other chronic diseases.
Eigenschaften
CAS-Nummer |
169132-68-7 |
|---|---|
Produktname |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
Molekularformel |
C9H14O2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene |
InChI |
InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+ |
InChI-Schlüssel |
WKVIKFWWTZLJCQ-UHFFFAOYSA-N |
Isomerische SMILES |
C=CCS(=O)C/C=C/S(=O)CC=C |
SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
Kanonische SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
Synonyme |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
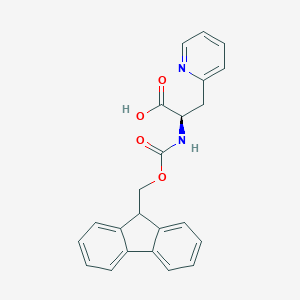
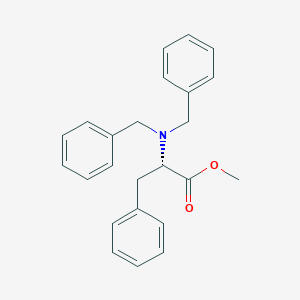
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
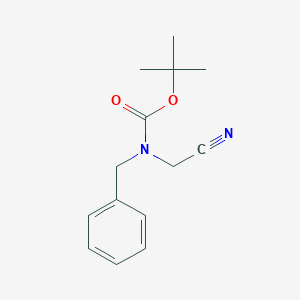
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
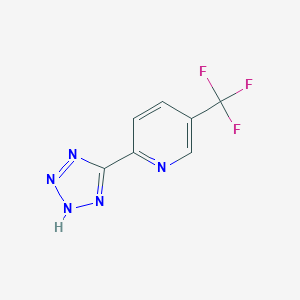
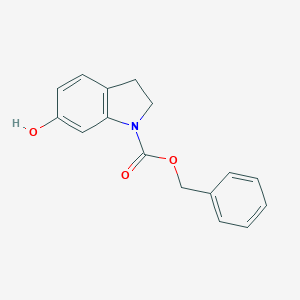
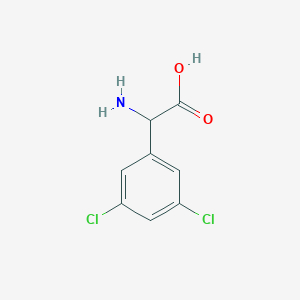
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
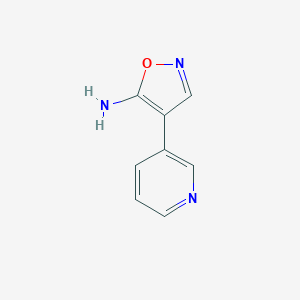
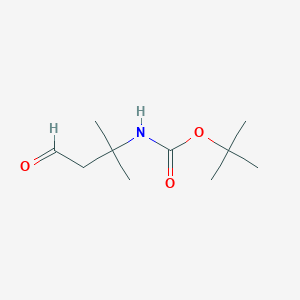
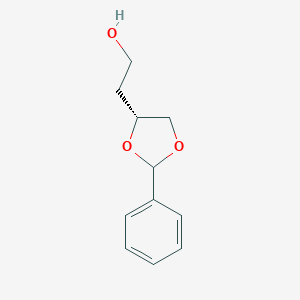
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)